NMR chemical shifts and spectral data for 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
NMR chemical shifts and spectral data for 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
Title: Comprehensive NMR Spectral Analysis and Chemical Shift Dynamics of 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Summary
The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine represents a highly complex spin system due to the interplay between an isolated aromatic fluorine, a trifluoromethyl group, and a methyl substituent on an electron-deficient pyridine ring.
This whitepaper provides an authoritative, in-depth guide to the predictive structural elucidation, spin-spin coupling dynamics, and high-fidelity experimental protocols required to accurately acquire and assign the multinuclear ( 1 H, 13 C, 19 F) NMR spectra for this compound.
Structural Elucidation & Electronic Environment
To accurately predict and assign the NMR chemical shifts of 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine, one must analyze the competing inductive (+I / -I) and mesomeric (+M / -M) effects governing the electron density of the pyridine ring[1].
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Nitrogen Heteroatom (Position 1): The highly electronegative nitrogen atom withdraws electron density via both inductive and mesomeric effects, heavily deshielding the α and γ positions (C2, C4, C6).
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Aromatic Fluorine (Position 5): Fluorine acts as a strong σ -acceptor (-I) but a π -donor (+M). This mesomeric donation slightly shields the ortho and para carbons (C4, C6) relative to an unsubstituted pyridine, while severely deshielding the ipso carbon (C5)[1].
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Trifluoromethyl Group (Position 3): The -CF 3 group is a powerful σ and π acceptor. It exerts a global deshielding effect across the ring, significantly increasing the positive character at C2 and C4, and shifting the local fluorine resonance to the -60 ppm regime[2].
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Methyl Group (Position 2): The methyl group provides mild inductive electron donation (+I), which partially offsets the severe electron-withdrawing nature of the adjacent nitrogen and -CF 3 groups, slightly shielding C2.
Predictive Multinuclear NMR Data Tabulation
Based on empirical additivity rules, density functional theory (DFT-GIAO) benchmarks[2], and comparative analyses of structurally related fluoropyridines[3][4], the following tables summarize the expected chemical shifts and multiplicities.
Table 1: 1 H NMR Spectral Data (Predicted in CDCl 3 at 298 K)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1 H | H-6 | 8.45 | dd | 3JH6−F5 = 8.5, 4JH6−H4 = 2.0 |
| 1 H | H-4 | 7.65 | dq | 3JH4−F5 = 7.5, 4JH4−CF3 = 1.5 |
| 1 H | CH 3 (C-2) | 2.65 | s (or fine m) | - |
Table 2: 19 F NMR Spectral Data (Predicted in CDCl 3 at 298 K)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 19 F | C5-F | -124.5 | dd | 3JF5−H6 = 8.5, 3JF5−H4 = 7.5 |
| 19 F | C3-CF 3 | -62.0 | d | 4JCF3−H4 = 1.5 |
Table 3: 13 C NMR Spectral Data (Predicted in CDCl 3 at 298 K)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 13 C | C-5 | 156.0 | d | 1JC5−F5 = 258.0 |
| 13 C | C-2 | 154.5 | s | - |
| 13 C | C-6 | 138.0 | d | 2JC6−F5 = 22.5 |
| 13 C | C-4 | 129.5 | dq | 2JC4−F5 = 18.0, 3JC4−CF3 = 4.5 |
| 13 C | C-3 | 124.0 | q | 2JC3−CF3 = 33.0 |
| 13 C | CF 3 | 123.5 | q | 1JC−F = 272.0 |
| 13 C | CH 3 | 23.0 | s | - |
Spin-Spin Coupling Dynamics
The presence of multiple NMR-active nuclei ( 1 H, 19 F, 13 C) in close proximity generates a highly complex spin system that requires careful deconvolution.
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Heteronuclear 13 C- 19 F Coupling: The direct one-bond coupling ( 1JCF ) for the C5-F bond is exceptionally large (~258 Hz). This is a hallmark of fluorinated aromatics, driven by the Fermi contact mechanism and the highly polarized nature of the C-F bond[5][6]. The -CF 3 carbon exhibits an even larger 1JCF (~272 Hz), appearing as a distinct, wide quartet.
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Long-Range 19 F- 1 H Coupling: The 3JFH couplings between F5 and the adjacent protons (H4 and H6) typically range from 7 to 10 Hz. The -CF 3 group at C3 exhibits a much smaller 4JFH coupling (~1.5 Hz) with H4, which can be resolved as a fine quartet on the H4 proton signal if the magnetic field is properly shimmed.
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Isotope Effects and Symmetry: As demonstrated in advanced spectral analyses of fluoropyridines, the natural abundance of 13 C isotopes breaks the magnetic symmetry of the molecule, leading to observable 13 C-satellites in the 19 F spectrum. Extracting these second-order couplings often requires iterative spin-simulation software (e.g., ANATOLIA)[5][7].
Experimental Protocol for High-Fidelity Acquisition
To ensure self-validating, publication-quality data, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation
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Dissolve 15–20 mg of 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine in 0.6 mL of anhydrous CDCl 3 (100 atom % D).
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Incorporate 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 1 H and 13 C referencing (0.00 ppm), and Trichlorofluoromethane (CFCl 3 ) for 19 F referencing (0.00 ppm). Causality: 19 F chemical shifts are notoriously sensitive to solvent polarity, pH, and temperature fluctuations[8][9]. Internal referencing is mandatory to prevent shift drift.
Step 2: 1 H NMR Acquisition
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Set frequency to 400 MHz or 500 MHz.
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Utilize a 30° excitation pulse to ensure rapid magnetization recovery.
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Set the relaxation delay (d1) to 2.0 seconds and acquire 16–32 scans.
Step 3: 19 F and 19 F{ 1 H} NMR Acquisition
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Set spectral width to a minimum of 250 ppm to capture both the -CF 3 region (~ -62 ppm) and the Ar-F region (~ -124 ppm).
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Self-Validation Check: Acquire a proton-decoupled 19 F{ 1 H} spectrum first. Causality: Decoupling collapses the complex JFH multiplets into sharp singlets, instantly validating the number of distinct fluorine environments and their absolute chemical shifts[10].
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Follow this with a standard, coupled 19 F spectrum to extract the heteronuclear JFH coupling constants.
Step 4: 13 C{ 1 H} NMR Acquisition
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Set frequency to 100 MHz or 125 MHz.
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Pulse Sequence: Use inverse-gated decoupling (to suppress the Nuclear Overhauser Effect, NOE) if quantitative integration is required, or standard WALTZ-16 decoupling for qualitative structural assignment.
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Relaxation Delay (d1): Set to a minimum of 3.0 to 5.0 seconds. Causality: Fluorinated carbons (C3, C5) and the quaternary C2 lack attached protons, resulting in prolonged longitudinal relaxation times ( T1 ). A short d1 will saturate these spins, rendering them invisible in the baseline.
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Scans: Acquire ≥ 1024 scans. Causality: The JCF couplings split the carbon signals into doublets and quartets, heavily diluting the signal-to-noise ratio (SNR) per peak. Extended scanning is required to resolve the baseline quartets of the -CF 3 group.
Workflow Visualization
Figure 1: High-fidelity multinuclear NMR workflow for fluorinated heterocycles.
References
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Journal of the American Chemical Society - Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (Lichter & Wasylishen). URL:[Link]
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Journal of Fluorine Chemistry - NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants using ANATOLIA. URL:[Link]
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The Journal of Organic Chemistry - Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. URL:[Link]
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Journal of Advances in Chemistry - Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. URL:[Link]
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ISMRM - Temperature Sensitive 19F-Substituted Molecules for Combined Proton-/Fluorine-Imaging. URL:[Link]
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
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